molecular formula C15H14ClFN2O4 B2485030 N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428378-16-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2485030
CAS RN: 1428378-16-8
M. Wt: 340.74
InChI Key: CLAFRTLLVJEYFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxalamide derivatives often involves intricate chemical pathways, including nucleophilic substitution reactions, condensation, and rearrangements. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes facilitates the synthesis of di- and mono-oxalamides, showcasing the complexity and versatility of synthetic approaches in creating compounds similar to our compound of interest (Mamedov et al., 2016).

Molecular Structure Analysis

The structural analysis of similar compounds reveals the spatial arrangement and molecular interactions critical for their properties. For instance, an X-ray study of related organic compounds highlights the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (Kumar et al., 2018).

Chemical Reactions and Properties

Oxalamide derivatives participate in various chemical reactions, reflecting their reactivity and functional utility. The synthesis and reactions of related compounds, such as esters and amides, illustrate the chemical versatility and potential reactivity pathways that could be relevant to the compound (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of oxalamide derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular forces. Studies on similar compounds provide insights into the factors affecting these properties and their measurement methods (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the functional capabilities of oxalamide derivatives. The synthesis and characterization of structurally related compounds, including their reactivity and interaction with biological targets, shed light on the chemical behavior of our compound of interest (Jayarajan et al., 2019).

Scientific Research Applications

Novel Inhibitors for Malaria Treatment

Research on derivatives similar to "N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide" has led to the discovery of novel inhibitors for Plasmodium falciparum, highlighting the potential of these compounds in developing alternative malaria treatments. These studies explore the influence of substitution patterns around the aromatic ring and modifications in the core heterocycle to probe potency and metabolic stability, indicating the importance of structural variations in enhancing drug efficacy and stability (Krake et al., 2017).

Synthesis and Application in CB1 Cannabinoid Receptors Study

The feasibility of nucleophilic displacement in the synthesis of related compounds for studying CB1 cannabinoid receptors by positron emission tomography (PET) demonstrates the utility of these compounds in neuropharmacological research. This application underscores the relevance of structurally related compounds in developing tools for the in-depth study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Enhancing Catalytic Activity in Chemical Reactions

Compounds structurally akin to "this compound" have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions. This finding indicates potential applications in facilitating more efficient and selective chemical syntheses, offering insights into the role of N,N'-bisoxalamides in promoting catalytic processes (Bhunia, Kumar, & Ma, 2017).

Fluorescent Chemosensors for Ion Detection

Research on phenoxazine-based compounds, structurally related to the compound of interest, has led to the development of fluorescent chemosensors capable of discriminative detection of Cd2+ and CN− ions. These findings highlight the potential application of structurally similar compounds in environmental monitoring and biomedical imaging, providing a platform for the development of sensitive and selective sensors for various ions (Ravichandiran et al., 2020).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c16-11-7-10(1-2-12(11)17)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFRTLLVJEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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